molecular formula C18H34N2O3 B14373033 Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate CAS No. 91453-09-7

Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate

Katalognummer: B14373033
CAS-Nummer: 91453-09-7
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: CUULPUNNMCOZPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound belonging to the imidazolidine family. This compound is characterized by its unique structure, which includes a dodecyl chain, a methyl group, and an oxoimidazolidine ring. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of dodecylamine with methyl isocyanate under controlled conditions to form the intermediate, which is then cyclized to produce the desired imidazolidine compound. The reaction conditions often involve the use of catalysts such as nickel, and the process is carried out under mild temperatures to ensure the stability of the functional groups .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Halogenated imidazolidine compounds

Wissenschaftliche Forschungsanwendungen

Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s oxoimidazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by affecting enzyme function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-dodecyl-2-oxoimidazolidine-1-carboxylate: Lacks the methyl group at the 5-position.

    Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-acetate: Has an acetate group instead of a carboxylate group.

Uniqueness

Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dodecyl chain and the oxoimidazolidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

91453-09-7

Molekularformel

C18H34N2O3

Molekulargewicht

326.5 g/mol

IUPAC-Name

methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)20(17(21)19-16)18(22)23-3/h15-16H,4-14H2,1-3H3,(H,19,21)

InChI-Schlüssel

CUULPUNNMCOZPQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC1C(N(C(=O)N1)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.